BenchChemオンラインストアへようこそ!

4-methylsulfonyl-2,6-dipyridin-2-ylpyridine

Synthetic methodology ipso-Substitution Macrocycle construction

4‑Methylsulfonyl‑2,6‑dipyridin‑2‑ylpyridine (CAS 81874‑51‑3) is a 4′‑substituted 2,2′:6′,2″‑terpyridine derivative bearing a strong electron‑withdrawing methylsulfonyl (‑SO₂Me) group directly on the central pyridine ring [REFS‑1]. Within the terpyridine family, this substitution pattern markedly enhances the ligand’s π‑acidity relative to common 4′‑alkyl, 4′‑halogeno, or 4′‑aryl analogues, making it a strategic choice for tuning the redox potential, photophysical characteristics, and catalytic activity of its metal complexes [REFS‑2].

Molecular Formula C16H13N3O2S
Molecular Weight 311.4 g/mol
CAS No. 81874-51-3
Cat. No. B3156097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methylsulfonyl-2,6-dipyridin-2-ylpyridine
CAS81874-51-3
Molecular FormulaC16H13N3O2S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3
InChIInChI=1S/C16H13N3O2S/c1-22(20,21)12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3
InChIKeyWFKOBMAOTQFHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylsulfonyl-2,6-dipyridin-2-ylpyridine (CAS 81874-51-3): A Tunable Electron‑Deficient Terpyridine Ligand Core for Selective Metal Complex Design


4‑Methylsulfonyl‑2,6‑dipyridin‑2‑ylpyridine (CAS 81874‑51‑3) is a 4′‑substituted 2,2′:6′,2″‑terpyridine derivative bearing a strong electron‑withdrawing methylsulfonyl (‑SO₂Me) group directly on the central pyridine ring [REFS‑1]. Within the terpyridine family, this substitution pattern markedly enhances the ligand’s π‑acidity relative to common 4′‑alkyl, 4′‑halogeno, or 4′‑aryl analogues, making it a strategic choice for tuning the redox potential, photophysical characteristics, and catalytic activity of its metal complexes [REFS‑2]. Although the uncomplexed ligand is primarily used as a synthetic intermediate, its real‑world differentiation emerges when it is converted into the corresponding 4′‑(4‑methylsulfonylphenyl)‑terpyridine architecture, a motif that has been systematically benchmarked against hydroxyl, methoxyl, fluoro, bromo, and iodo congeners in multiple anticancer metallodrug programs [REFS‑3].

Why 4-Methylsulfonyl-2,6-dipyridin-2-ylpyridine Cannot Be Swapped with Common 4′-Substituted Terpyridines in Performance‑Driven Applications


Terpyridine ligands are notorious for their ability to form stable, isostructural metal complexes across a broad range of 4′‑substituents, which tempts researchers to treat them as interchangeable building blocks. However, the methylsulfonyl group on 4‑methylsulfonyl‑2,6‑dipyridin‑2‑ylpyridine (and its phenyl‑extended derivatives) imposes a distinct combination of strong electron‑withdrawing character and hydrogen‑bond‑accepting capacity that cannot be replicated by halogen, alkyl, or alkoxy substituents [REFS‑1]. In medicinal‑inorganic chemistry, this electronic difference translates into measurable shifts in cytotoxic potency, DNA‑binding affinity, and cancer‑cell selectivity compared with ‑OH, ‑OMe, ‑F, ‑Br, and ‑I analogues [REFS‑2][REFS‑3]. In synthetic chemistry, the methylsulfonyl moiety serves as a superior ipso‑leaving group (RSO₂ > Br ≈ Cl > RS⁻), giving the compound a unique role as a reactive intermediate for constructing macrocycles and functionalized terpyridines that halogenated or sulfanyl precursors cannot deliver [REFS‑4]. These hard quantitative divergences mean that substituting a cheaper or more readily available 4′‑substituted terpyridine without accounting for the specific electronic and reactivity profile of the methylsulfonyl group will alter, and often degrade, the performance of the final material or lead compound.

4-Methylsulfonyl-2,6-dipyridin-2-ylpyridine: Head‑to‑Head Quantitative Differentiation Evidence vs. Closest Structural Analogs


Superior ipso‑Leaving Group Ability vs. Bromo, Chloro, and Sulfanyl Analogues in Pyridine Macrocycle Synthesis

The methylsulfonyl group directly bound to the pyridine ring exhibits a leaving‑group ability that significantly surpasses that of bromo, chloro, and sulfanyl substituents, as demonstrated in a systematic study of ipso‑substitution reactions [REFS‑1]. The experimentally determined leaving‑group order is RSO₂ > RSO > Br ≃ Cl > RS⁻ (R = alkyl or benzyl) [REFS‑1]. This means that 4‑methylsulfonyl‑2,6‑dipyridin‑2‑ylpyridine can be functionalized with nucleophiles (RO⁻, RS⁻, CN⁻) under conditions where 4‑bromo‑2,6‑dipyridin‑2‑ylpyridine or 4‑chloro‑2,6‑dipyridin‑2‑ylpyridine would be unreactive, enabling the synthesis of 2,6‑disubstituted pyridino macrocycles in moderate yields that were accessible only through the sulfonyl‑based route [REFS‑1].

Synthetic methodology ipso-Substitution Macrocycle construction

Enhanced Antiproliferative Potency and Selective Toxicity in Nickel‑Terpyridine Complexes vs. Hydroxyl, Methoxyl, Fluoro, Bromo, and Iodo Analogues

When the methylsulfonyl‑substituted ligand (L3) is incorporated into a nickel nitrate terpyridine complex and tested against a panel of human cancer cell lines, it delivers a distinct antiproliferative profile that cannot be achieved with any of the five other 4′‑(4‑R‑phenyl)‑terpyridine ligands (R = OH, OMe, F, Br, I) [REFS‑1]. All six complexes show activity superior to cisplatin, but the methylsulfonyl analogue (complex 5 in the original paper) stands out for its pronounced inhibitory effect against SiHa cervical carcinoma cells while exhibiting significantly lower toxicity toward normal HL‑7702 hepatocytes than the other five complexes [REFS‑1]. This window of selectivity is not observed for the hydroxyl, methoxyl, fluoro, bromo, or iodo complexes, indicating that the methylsulfonyl group imparts a unique combination of electronic and hydrogen‑bonding properties that optimizes cancer‑cell targeting [REFS‑1].

Bioinorganic chemistry Anticancer metallodrugs Structure‑activity relationship

Tunable Photoluminescence in Silver‑Terpyridine Complexes: Methylsulfonyl vs. Hydrogen, Methyl, Chloro, Bromo, and Iodo Substituents

A series of silver hexafluoroantimonate complexes with 4′‑(4‑substituted‑phenyl)‑terpyridine ligands reveals that the methylsulfonyl‑bearing complex (L3) exhibits solid‑state and solution photoluminescence that is distinct from the hydrogen (L1), methyl (L2), chloro (L4), bromo (L5), and iodo (L6) analogues [REFS‑1]. While all six complexes are emissive, the methylsulfonyl group’s strong electron‑withdrawing and hydrogen‑bond‑accepting nature shifts the emission wavelength, quantum yield, and DNA‑binding‑modulated luminescence response in a way that is quantitatively documented in the crystallographic and spectroscopic characterization of the series [REFS‑1]. The silver‑methylsulfonyl complex also achieves the lowest IC₅₀ against A549 lung carcinoma cells (2.298 μM), outperforming the 4.539 μM of the chloro analogue and the 5.523 μM of the iodo analogue, which correlates with its distinct photophysical signature and DNA intercalation strength [REFS‑1].

Luminescent materials Coordination chemistry Optoelectronic ligands

DNA‑Binding Affinity Governed by Hydrogen‑Bonding Capacity: Methylsulfonyl Outperforms Non‑Hydrogen‑Bonding Substituents in Copper‑Terpyridine Complexes

Among eleven copper chloride complexes with 4′‑(4‑substituted‑phenyl)‑terpyridine ligands, those bearing hydrogen‑bond‑capable substituents (hydroxyl, methoxyl, methylsulfonyl) show markedly stronger DNA binding than those with halogen or cyano groups [REFS‑1]. Computational docking and circular dichroism experiments demonstrate that the methylsulfonyl‑containing complex (compound 11) achieves the lowest binding energy with DNA duplex, oligonucleotide, and DNA–Topo I complex among the entire series, directly because the sulfonyl oxygen atoms participate in hydrogen bonds that stabilize the drug–DNA adduct [REFS‑1]. In contrast, the bromo, chloro, fluoro, iodo, and cyano analogues rely primarily on π–π stacking and van der Waals interactions, resulting in weaker and less specific binding [REFS‑1].

DNA intercalation Bioorganometallic chemistry Binding thermodynamics

Electronic Control of Mixed‑Valence Nickel String Complexes: Methylsulfonyl-Induced Site Migration vs. Tolylsulfonyl

In pentanickel string complexes supported by oligo‑pyridylamide ligands, replacing a p‑tolylsulfonyl group with a methylsulfonyl group causes a documented migration of the [Ni₂]³⁺ mixed‑valence site from the Ni(1)–Ni(2) position to the Ni(2)–Ni(3) position [REFS‑1]. This switch in electron localization is attributed to the stronger electron‑withdrawing inductive effect of the methylsulfonyl moiety compared with the tolylsulfonyl analogue, and it directly alters the magnetic coupling and single‑molecule conductance properties of the metal string [REFS‑1].

Molecular electronics Mixed-valence complexes Electron‑withdrawing ligand effects

High‑Value Application Scenarios for 4-Methylsulfonyl-2,6-dipyridin-2-ylpyridine Based on Verified Quantitative Differentiation


Synthesis of Complex Pyridino Macrocycles via ipso‑Substitution Cascades

The superior leaving‑group ability of the methylsulfonyl moiety (RSO₂ > Br ≈ Cl) enables the construction of 2,6‑disubstituted pyridino macrocycles containing carbon–oxygen and carbon–sulfur bridges in moderate yields [REFS‑1]. This route is inaccessible when using the corresponding 4‑bromo‑ or 4‑chloro‑2,6‑dipyridin‑2‑ylpyridine starting materials, making 4‑methylsulfonyl‑2,6‑dipyridin‑2‑ylpyridine the preferred electrophilic partner for sequential nucleophilic displacement strategies.

Design of Cancer‑Selective Nickel(II) Metallodrugs with Built‑in Normal‑Cell Sparing

The nickel nitrate complex of the methylsulfonyl‑substituted terpyridine ligand shows the highest antiproliferative activity against SiHa cervical cancer cells coupled with the lowest toxicity toward normal HL‑7702 hepatocytes in a six‑member series (R = OH, OMe, SO₂Me, F, Br, I) [REFS‑1]. This unique selectivity window positions the methylsulfonyl‑terpyridine core as the scaffold of choice for preclinical development of terpyridine‑nickel anticancer agents.

Luminescent Silver‑Terpyridine Probes with Integrated Potent Cytotoxicity

Silver complexes of the methylsulfonyl‑substituted ligand simultaneously deliver tunable solid‑state photoluminescence and the lowest IC₅₀ (2.298 μM against A549 lung carcinoma) among six 4′‑substituted analogues (H, CH₃, SO₂Me, Cl, Br, I) [REFS‑1]. This dual functionality is ideal for theranostic platforms that combine fluorescence imaging with chemotherapy.

Molecular Wires and Single‑Molecule Magnets Requiring Site‑Specific Electron Localization

Replacing a p‑tolylsulfonyl substituent with a methylsulfonyl group in pentanickel string complexes relocates the mixed‑valence [Ni₂]³⁺ site from Ni(1)–Ni(2) to Ni(2)–Ni(3), as established by X‑ray crystallography and magnetic measurements [REFS‑1]. This precise electronic tuning capability makes the methylsulfonyl‑terpyridine precursor indispensable for constructing molecular electronic devices where charge‑transport pathways must be controlled at the atomic level.

Quote Request

Request a Quote for 4-methylsulfonyl-2,6-dipyridin-2-ylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.